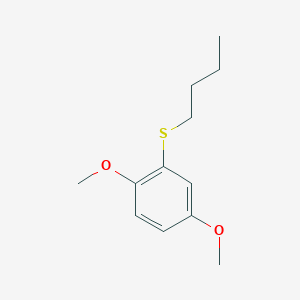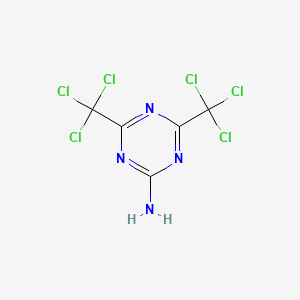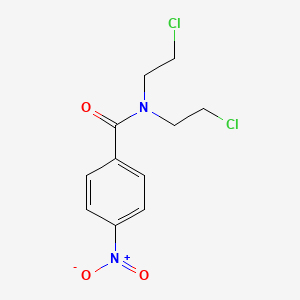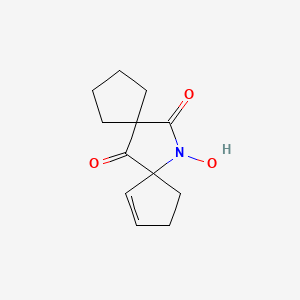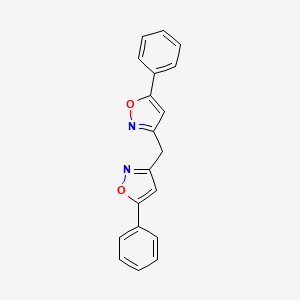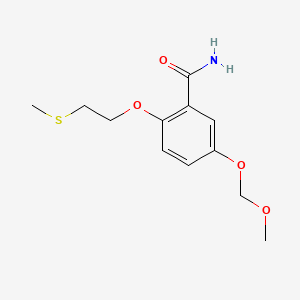
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structural features of this compound, such as the methoxymethoxy and methylthioethoxy groups, may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methoxymethoxy Group: This step may involve the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Attachment of the Methylthioethoxy Group: This can be done by reacting an appropriate ethoxy derivative with a methylthiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzamide core or the methoxymethoxy group, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Molecular Pathways: Involvement in specific biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, known for its use in various pharmaceuticals.
Methoxymethoxy Derivatives: Compounds with similar protective groups, used in organic synthesis.
Methylthioethoxy Derivatives: Compounds with similar thioether linkages, known for their unique chemical properties.
Uniqueness
Benzamide, 5-(methoxymethoxy)-2-(2-(methylthio)ethoxy)- is unique due to the combination of its functional groups, which may impart specific chemical reactivity and biological activity not seen in simpler benzamide derivatives.
Propriétés
Numéro CAS |
24570-03-4 |
|---|---|
Formule moléculaire |
C12H17NO4S |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
5-(methoxymethoxy)-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C12H17NO4S/c1-15-8-17-9-3-4-11(16-5-6-18-2)10(7-9)12(13)14/h3-4,7H,5-6,8H2,1-2H3,(H2,13,14) |
Clé InChI |
QONVLMJDZXOUMH-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)OCCSC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


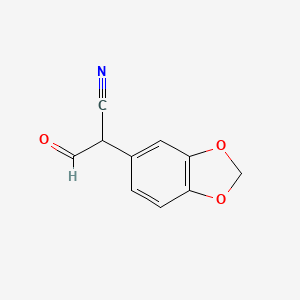
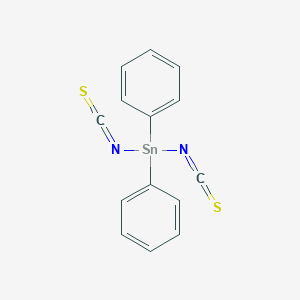
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
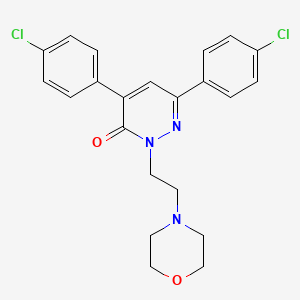
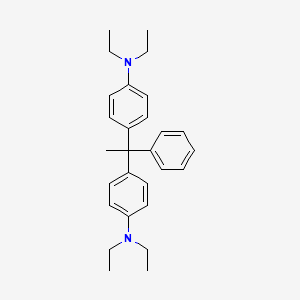
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
